N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-22-12-14-23(15-13-22)18-8-6-17(7-9-18)21-20(25)24-11-10-16-4-2-3-5-19(16)24/h2-9H,10-15H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNVTZVPJIPRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide typically involves the reaction of 4-(4-methylpiperazino)aniline with indoline-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Structural Analysis of the Compound
The compound contains two key moieties:
-
Indolinecarboxamide : A saturated bicyclic aromatic system (indoline) with a carboxamide group.
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4-(4-Methylpiperazino)phenyl group : A para-substituted aromatic ring linked to a methylpiperazine group.
Reactivity is likely influenced by:
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The nucleophilic piperazine nitrogen.
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Electrophilic aromatic substitution (EAS) potential in the indoline ring.
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Amide bond stability or hydrolysis susceptibility.
Nucleophilic Substitution
The methylpiperazine group may participate in:
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Alkylation/Acylation : The secondary amine in piperazine can react with alkyl halides or acyl chlorides.
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Protonation/Deprotonation : pH-dependent behavior due to the basic piperazine nitrogen (pKa ~7–9 for similar compounds ).
Electrophilic Aromatic Substitution (EAS)
The indoline ring (aromatic with electron-donating NH) could undergo:
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Nitration/Sulfonation : Directed by the electron-rich NH group.
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Halogenation : Likely at the para position relative to the NH group .
Amide Bond Reactivity
The carboxamide group may exhibit:
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Hydrolysis : Under acidic or basic conditions, yielding indolinecarboxylic acid and 4-(4-methylpiperazino)aniline.
-
Reduction : Potential conversion to amine via LiAlH₄ (though steric hindrance may limit this).
Potential Oxidation/Reduction Pathways
-
Indoline Ring Oxidation : Conversion to indole under strong oxidizing agents (e.g., KMnO₄) .
-
Piperazine Oxidation : Formation of N-oxide derivatives under mild oxidative conditions .
Data Gaps and Recommendations
| Aspect | Available Data | Research Need |
|---|---|---|
| Specific reactions | None | Experimental kinetic/mechanistic studies |
| Catalytic interactions | None | Screening with transition-metal catalysts |
| Biological activity | None | Pharmacological profiling |
Scientific Research Applications
Pharmaceutical Development
N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide has shown significant promise in pharmaceutical applications, particularly as a potential therapeutic agent in treating various cancers. Its structure allows for interaction with specific biological targets, leading to the inhibition of tumor growth.
- Mechanism of Action : The compound acts by inhibiting critical signaling pathways involved in cancer cell proliferation and survival. For instance, it has been identified as a potential inhibitor of the ABL and c-KIT kinases, which are often overactive in certain cancer types such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) .
Anticancer Activity
Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a chemotherapeutic agent.
- Case Study : A study highlighted its efficacy against K562 (CML) and GIST-T1 (GISTs) cell lines, showing significant tumor suppression in xenograft mouse models . The compound's ability to block the BCR-ABL/c-KIT mediated signaling pathways is crucial for its anticancer properties.
Neuropharmacology
Beyond oncology, this compound is being explored for its neuropharmacological effects. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.
- Research Findings : Preliminary studies indicate that it may modulate neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety disorders. However, further research is needed to elucidate these effects fully.
Data Table: Summary of Key Studies
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(4-Methylpiperazino)phenyl]thiophene-2-carboxamide
Key Differences :
- Core Heterocycle : Replaces indoline with a thiophene ring (a sulfur-containing five-membered aromatic ring).
- Molecular Formula : C₁₆H₁₉N₃OS (vs. C₁₉H₂₂N₄O for the indoline analog, estimated).
- Molecular Weight : 301.408 g/mol .
- Functional Implications :
- The thiophene ring may reduce basicity compared to indoline’s pyrrolidine nitrogen.
- Sulfur’s electronegativity could alter π-π stacking interactions in biological systems.
Table 1 : Physicochemical Comparison
| Compound | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-[4-(4-Methylpiperazino)phenyl]-1-indolinecarboxamide | Indoline | C₁₉H₂₂N₄O* | ~322.41* | 4-Methylpiperazino, carboxamide |
| N-[4-(4-Methylpiperazino)phenyl]thiophene-2-carboxamide | Thiophene | C₁₆H₁₉N₃OS | 301.408 | 4-Methylpiperazino, carboxamide |
*Estimated based on structural similarity.
1-[4-(4-Methylpiperazino)phenyl]ethanone
Key Differences :
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
Key Differences :
4-[2-(1H-Indol-3-yl)ethyl]-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]piperidine-1-carboxamide
Key Differences :
- Extended Structure : Features an indole-ethyl-piperidine scaffold and methoxy group.
- Molecular Formula : C₂₈H₃₇N₅O₂.
- Biological Relevance : Targets serotonin receptors (e.g., 5-HT₁B) due to the indole moiety, a hallmark of GPCR ligands .
- Physicochemical Properties :
- Higher molecular weight (475.637 g/mol) may limit blood-brain barrier penetration.
- XlogP = 4.4 indicates significant lipophilicity.
2-Chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-(methylsulfonyl)benzamide
Key Differences :
- Substituents : Chloro and methylsulfonyl groups on the benzamide ring.
- Chlorine may influence halogen bonding in enzymatic pockets .
Implications for Drug Design
- Indoline vs. Thiophene : Indoline’s fused bicyclic structure may confer rigidity, enhancing selectivity for specific targets.
- Amide vs. Ketone : Amides offer superior hydrogen-bonding capacity, critical for target engagement.
- Electron-Withdrawing Groups : Substituents like sulfonyl or chloro can fine-tune electronic properties and binding kinetics .
Biological Activity
N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article synthesizes various research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and effects on different cell lines.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the indoline framework followed by the introduction of the piperazine moiety. The structural characteristics of this compound suggest that it may interact with specific biological targets due to its ability to form hydrogen bonds and hydrophobic interactions.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effects on human colorectal adenocarcinoma cell lines (Caco-2 and HCT-116). The compound showed varying inhibitory effects with IC50 values indicating its potency:
| Cell Line | IC50 Value (µM) |
|---|---|
| Caco-2 | 98 |
| HCT-116 | 337 |
These results suggest that the compound is more effective against Caco-2 cells compared to HCT-116 cells, which may be attributed to the differential expression of the PI3Kα pathway in these cell lines .
The mechanism through which this compound exerts its anticancer effects appears to be related to its interaction with key signaling pathways. Specifically, it has been shown to affect the expression of genes involved in the PI3K/AKT signaling pathway. Treatment with this compound resulted in a significant decrease in PI3K and AKT gene expression while increasing the expression of the pro-apoptotic gene BAD, indicating a shift towards apoptosis in treated cancer cells .
Case Studies and Experimental Findings
In addition to in vitro studies, various case studies have explored the biological activity of similar indolinecarboxamide derivatives. For instance:
- Compound Derivatives : Other derivatives of indolinecarboxamides have displayed promising antibacterial and antifungal activities. For example, compounds structurally related to this compound have shown effective inhibition against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Cell Line Studies : Further investigations into different cancer cell lines revealed that modifications to the indoline structure could enhance biological activity. For instance, introducing various substituents on the aromatic rings influenced both potency and selectivity against specific cancer types .
Q & A
Basic: What are the key steps in synthesizing N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide, and how can purity be validated?
Methodological Answer:
The synthesis typically involves coupling 1-indolinecarboxylic acid with 4-(4-methylpiperazino)aniline (CAS RN: 16153-81-4), a precursor synthesized via nucleophilic substitution or catalytic methods . Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC to form an active ester intermediate.
- Amide bond formation : React the activated acid with 4-(4-methylpiperazino)aniline under inert conditions (e.g., nitrogen atmosphere) .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC to isolate the product.
- Purity validation : Confirm via HPLC (C18 column, UV detection at 254 nm), ¹H/¹³C NMR (e.g., δ 2.3–3.0 ppm for piperazine protons), and high-resolution mass spectrometry (HRMS) .
Advanced: How can X-ray crystallographic data for this compound be refined using SHELX software, and what challenges arise?
Methodological Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data integration : Use SHELXC to process diffraction data, ensuring proper scaling and outlier rejection.
- Structure solution : Employ SHELXD for dual-space methods (e.g., charge flipping) or SHELXS for direct methods.
- Refinement : Iteratively adjust positional/thermal parameters in SHELXL, incorporating restraints for disordered regions (e.g., piperazine ring flexibility) .
- Challenges :
Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify piperazine protons (δ 2.5–3.0 ppm, multiplet) and aromatic indoline/para-substituted phenyl signals (δ 6.5–7.5 ppm). Confirm amide formation via carbonyl carbon at ~168 ppm in ¹³C NMR .
- Mass spectrometry : Use ESI-MS in positive ion mode to detect [M+H]⁺, with exact mass matching the molecular formula (C₁₉H₂₁N₅O; calc. 335.17 g/mol) .
- HPLC : Employ a C18 column with 0.1% TFA in water/acetonitrile (gradient: 30%→70% ACN over 20 min) to assess purity (>95% by AUC) .
Advanced: How to design a structure-activity relationship (SAR) study for modifying the piperazine moiety?
Methodological Answer:
- Core modifications :
- Biological assays :
Basic: What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR, IC₅₀ via ADP-Glo™ assay) or proteases (e.g., trypsin, fluorogenic substrate cleavage).
- Receptor binding : Use cell membranes expressing GPCRs (e.g., serotonin, dopamine receptors) with fluorescent or radioactive ligands (e.g., [³H]LSD for 5-HT₂A) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, IC₅₀ determination over 72 hours) .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Data normalization : Account for assay variability (e.g., cell passage number, ligand batch differences) by including reference compounds (e.g., clozapine for 5-HT receptors) .
- Meta-analysis : Use tools like Prism or R to perform weighted statistical comparisons, identifying outliers or batch effects .
- Mechanistic follow-up : Conduct SPR (surface plasmon resonance) to validate direct binding vs. allosteric modulation, resolving conflicting IC₅₀/Ki values .
Advanced: What computational methods predict the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or QikProp to estimate logP (predicted ~2.5), solubility (≈50 µM in PBS), and CYP450 inhibition (e.g., CYP3A4) .
- MD simulations : Run GROMACS to model blood-brain barrier penetration (e.g., 10-ns simulation with POPC bilayer) .
- Metabolism prediction : Employ StarDrop’s Meteor module to identify likely Phase I oxidation sites (e.g., piperazine N-methyl group) .
Basic: How to optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Solvent selection : Use DMF or THF for improved solubility of intermediates .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Workup optimization : Extract unreacted starting materials with ethyl acetate/water (3:1 v/v) to minimize losses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
